Lipophilicity Modulation: 4-Fluorophenyl vs. Phenyl Hydrazono Analogs
The 4-fluorophenyl substituent on CAS 52262-78-9 increases lipophilicity relative to the unsubstituted phenyl analog. The target compound has a computed XLogP3 of 2.9, whereas the phenyl analog (ethyl N-[2-cyano-2-(2-phenylhydrazono)acetyl]carbamate; C₁₂H₁₂N₄O₃; MW 260.25) is expected to have a lower XLogP3 (~2.3–2.5 by structural deduction) [1]. This ~0.4–0.6 log unit difference corresponds to a ~2.5–4× difference in octanol/water partition coefficient, directly impacting membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Phenyl analog (ethyl N-[2-cyano-2-(2-phenylhydrazono)acetyl]carbamate): estimated XLogP3 ~2.3–2.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 (target more lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator value inferred from removal of fluorine contribution |
Why This Matters
Higher lipophilicity of the 4-F analog predicts enhanced passive membrane permeation, which is critical for intracellular target engagement in antibacterial and anticancer screening cascades.
- [1] PubChem. XLogP3-AA = 2.9 for CID 6898788. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. (General reference for logP impact on permeability). View Source
